molecular formula C21H21NO4S2 B11266671 Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11266671
M. Wt: 415.5 g/mol
InChI Key: MRSFNUWGMJFMSR-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a sulfonamide-substituted thiophene carboxylate derivative. Its structure features a thiophene ring substituted with a sulfamoyl group at position 3 (linked to a 3,4-dimethylphenyl moiety) and a 4-methylphenyl group at position 2. The methyl ester at position 2 enhances its stability and bioavailability .

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C21H21NO4S2/c1-13-5-8-16(9-6-13)18-12-27-19(21(23)26-4)20(18)28(24,25)22-17-10-7-14(2)15(3)11-17/h5-12,22H,1-4H3

InChI Key

MRSFNUWGMJFMSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and methyl ester derivatives under controlled conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group at the thiophene-2-carboxylate position undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization (e.g., amidation).

Reaction Conditions :

  • Reagents : Methanolic KOH or other alkaline hydrolysis agents .

  • Mechanism : Nucleophilic attack by hydroxide on the ester carbonyl, followed by elimination of methanol.

Product : 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylic acid.

Oxidation of the Sulfamoyl Group

The sulfamoyl group (R-SO₂-NH-) can be oxidized to a sulfonamide (R-SO₂-NH₂) or further to a sulfonic acid (R-SO₃H), depending on the oxidizing agent and reaction conditions. This reaction alters the compound’s electronic and steric properties, influencing its biological activity.

Reaction Conditions :

  • Reagents : Oxidizing agents like iodobenzenediacetate (IBD) or other peroxides.

  • Mechanism : Stepwise oxidation of the sulfamoyl group via electrophilic attack or radical intermediates.

Product : Oxidized derivatives with modified sulfonamide/sulfonic acid groups.

Substitution Reactions on the Thiophene Ring

The thiophene core is susceptible to electrophilic aromatic substitution due to its electron-rich nature. Substituents like the sulfamoyl and aryl groups direct incoming electrophiles to specific positions.

Reaction Conditions :

  • Reagents : Electrophiles (e.g., halogens, nitro groups) in the presence of Lewis acids (e.g., FeCl₃).

  • Mechanism : Electrophilic attack at the para position relative to the sulfamoyl group.

Product : Thiophene derivatives with additional substituents (e.g., nitro, bromo groups).

Coupling Reactions via EDC/DMAP Activation

The sulfamoyl group enables coupling reactions with nucleophiles (e.g., amines) under EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (N,N-dimethylpyridin-4-amine) conditions. This is useful for synthesizing bioconjugates or therapeutic derivatives.

Reaction Conditions :

  • Reagents : EDC, DMAP, and nucleophiles (e.g., amines) .

  • Mechanism : Activation of the carbonyl oxygen followed by nucleophilic substitution.

Product : Amides or other coupled derivatives (e.g., ureas, hydrazides).

Hoffman Rearrangement

The compound may undergo the Hoffman rearrangement, a reaction that converts amides to amines with loss of carbon dioxide. This is particularly relevant for derivatives containing carbamate or amide linkages.

Reaction Conditions :

  • Reagents : Iodobenzenediacetate (IBD) or other halogenating agents .

  • Mechanism : Elimination of CO₂ followed by rearrangement to form an amine.

Product : Thiophene derivatives with primary amine groups.

Data Tables

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has been evaluated for its effectiveness against various microbial species. Studies have shown that compounds with electron-withdrawing groups enhance antimicrobial activity.

Case Study : In a study assessing the antimicrobial efficacy of thiophene derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro assays. The sulforhodamine B (SRB) assay revealed that it exhibits cytotoxic effects on various cancer cell lines, including A-549 (lung cancer).

Case Study : A comparative study found that the presence of the sulfamoyl group enhances the cytotoxicity of this compound compared to standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicated that modifications to the thiophene ring could further improve efficacy.

Antioxidant Activity

Thiophene derivatives are also studied for their antioxidant properties. This compound has shown significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Case Study : In a DPPH scavenging assay, this compound exhibited high radical scavenging capacity, correlating with the presence of electron-donating groups in its structure.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Electron-withdrawing groups : Enhance antimicrobial and anticancer activities.
  • Electron-donating groups : Increase antioxidant properties.

This relationship emphasizes the importance of molecular design in developing effective therapeutic agents.

Biological ActivityTest MethodResults
AntimicrobialTube dilution methodSignificant activity against tested strains
AnticancerSRB assayCytotoxic effects on A-549 cell line
AntioxidantDPPH scavenging assayHigh radical scavenging capacity

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfamoyl Group

a) Methyl 3-[(2,4-Dimethylphenyl)Sulfamoyl]-4-(4-Methylphenyl)Thiophene-2-Carboxylate
  • Structural Difference : The sulfamoyl group is attached to a 2,4-dimethylphenyl substituent instead of 3,4-dimethylphenyl.
  • Both compounds share identical molecular formulas (C₂₁H₂₁NO₄S₂) and molecular weights (415.53 g/mol), indicating similar physicochemical properties .
b) Methyl 3-[(2,4,6-Trimethylphenyl)Sulfamoyl]-4-(4-Methylphenyl)Thiophene-2-Carboxylate
  • Structural Difference : The sulfamoyl group is linked to a 2,4,6-trimethylphenyl moiety.
  • Impact: Increased steric bulk from three methyl groups may reduce solubility and membrane permeability. Molecular weight increases slightly (C₂₂H₂₃NO₄S₂, ~429.57 g/mol), which could influence pharmacokinetic profiles .

Variations in the Aromatic Ring Substitutions

a) Methyl 3-[(4-Ethylphenyl)Sulfamoyl]-4-Phenylthiophene-2-Carboxylate
  • Structural Difference : The 4-methylphenyl group is replaced with a simple phenyl ring, and the sulfamoyl substituent is a 4-ethylphenyl group.
  • This compound (CAS 895263-37-3) is reported in agrochemical research but lacks the synergistic methyl substituents seen in the target compound .
b) Ethyl 3-(3-Chloro-2-(3,4-Dihydroxyphenyl)-4-Oxothiazolidin-3-yl)Thiophene-2-Carboxylate
  • Structural Difference: A thiazolidinone ring replaces the sulfamoyl group, and the ester is ethyl instead of methyl.
  • Impact: The thiazolidinone moiety introduces hydrogen-bonding capacity, which may improve interactions with polar targets. However, the ethyl ester reduces metabolic stability compared to methyl esters .

Comparison with Sulfonylurea Herbicides

a) Thifensulfuron-Methyl (Methyl 3-[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Carbamoylsulfamoyl]Thiophene-2-Carboxylate)
  • Structural Difference : A triazine ring replaces the 3,4-dimethylphenyl group.
  • Impact: The triazine moiety enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. However, this substitution reduces selectivity for non-plant targets compared to the dimethylphenyl analog .
b) Tribenuron-Methyl (Methyl 2-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)-Methylcarbamoyl]Sulfamoyl]Benzoate)
  • Structural Difference : A benzoate core replaces the thiophene ring.
  • Impact : The benzoate structure increases planarity, favoring π-π stacking interactions in ALS binding. However, the thiophene-based analog may exhibit better bioavailability due to reduced crystallinity .

Biological Activity

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring fused with various functional groups. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 344.42 g/mol. The presence of the sulfamoyl group and carboxylate ester contributes to its diverse biological interactions.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to modulation of various biochemical pathways, particularly those involved in inflammation and cancer progression.
  • Receptor Binding : Studies indicate that this compound may bind to certain receptors within biological systems, influencing cellular responses and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, although detailed investigations are required to establish its efficacy against specific pathogens .

Anticancer Activity

Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels . For instance, a related compound demonstrated improved pharmacokinetic profiles in vivo while inducing cell death in bladder cancer models .

Antimicrobial Evaluation

Recent studies have highlighted the antibacterial potential of thiophene derivatives. For example, compounds with similar structures showed promising in vitro activity against multidrug-resistant strains such as Salmonella Typhi and E. coli, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL .

Case Studies

  • In Vitro Studies : A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding affinity of this compound to target proteins involved in cancer progression and bacterial resistance mechanisms. These studies support the hypothesis that structural modifications can enhance biological activity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylateC₁₇H₁₈ClFNO₃SAnticancer
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylateC₁₇H₁₈FNO₃SAntibacterial
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateC₁₇H₁₈FNO₃SAntimicrobial

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised due to potential respiratory irritation .

  • Ventilation : Work in a fume hood to minimize inhalation exposure.

  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

  • Storage : Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption .

    Table 1: Hazard Identification Summary

    Hazard CategoryClassificationPrecautionary Measures
    Skin IrritationCategory 2Wear gloves and lab coats
    Eye IrritationCategory 2AUse safety goggles
    Respiratory ToxicityCategory 3Use fume hood/respirators

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Key Steps :

Sulfamoylation : React thiophene-2-carboxylate precursors with 3,4-dimethylphenylsulfonamide under basic conditions (e.g., NaH in DMF) to install the sulfamoyl group .

Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce the 4-methylphenyl group at the 4-position of the thiophene ring .

Esterification : Methylate the carboxylate group using methanol and catalytic sulfuric acid .

  • Yield Optimization : Monitor reaction progress via TLC and HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    Table 2: Common Byproducts and Mitigation Strategies

    ByproductSourceMitigation
    Unreacted sulfonamideIncomplete sulfamoylationIncrease reaction time/temperature
    Di-substituted thiophenesOver-couplingUse stoichiometric control of reagents

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions. For example, the methyl groups on the phenyl rings appear as singlets at δ 2.2–2.5 ppm .
  • IR Spectroscopy : Detect sulfonamide (S=O stretch at ~1350 cm1^{-1}) and ester (C=O stretch at ~1700 cm1^{-1}) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 429.12) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :

  • Rational Design : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., CF3_3) to enhance metabolic stability. Compare IC50_{50} values in enzyme inhibition assays .

  • Case Study : Analogues with 3,4-dimethoxyphenyl groups showed improved solubility but reduced target binding affinity due to steric hindrance .

    Table 3: Structure-Activity Relationship (SAR) Trends

    Substituent (R)Solubility (mg/mL)IC50_{50} (nM)
    4-Methylphenyl0.1245
    3,4-Dimethoxyphenyl0.35120
    CF3_30.0828

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The sulfamoyl group forms hydrogen bonds with active-site Zn2+^{2+} ions .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How to resolve contradictions in reported toxicity data?

  • Methodological Answer :

  • Data Triangulation : Compare acute toxicity (LD50_{50}) from rodent studies (e.g., 500 mg/kg in rats ) with in vitro cytotoxicity (e.g., IC50_{50} in HepG2 cells).

  • Mechanistic Studies : Use transcriptomics to identify differentially expressed genes (e.g., oxidative stress markers like NRF2) .

    Table 4: Toxicity Data Comparison

    Study TypeModel SystemResultReference
    Acute ToxicityRat (oral)LD50_{50} = 500 mg/kg
    CytotoxicityHepG2 cellsIC50_{50} = 150 μM

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